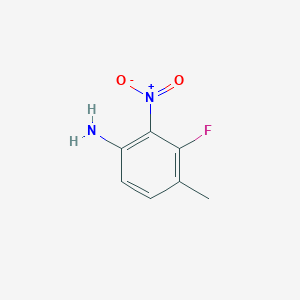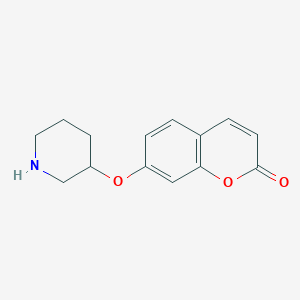
7-(3-Piperidinyloxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Piperidinyloxy)-2H-chromen-2-one is a chemical compound belonging to the class of chromones, which are characterized by their benzopyran-4-one structure Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Piperidinyloxy)-2H-chromen-2-one typically involves the reaction of 2H-chromen-2-one with 3-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the piperidinyloxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The choice of solvents, temperature control, and purification methods are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-(3-Piperidinyloxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the chromone core.
Substitution: Substitution reactions at the piperidinyloxy group can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 7-(3-Piperidinyloxy)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential anti-inflammatory and antioxidant properties. It may be used in the development of new therapeutic agents.
Medicine: The compound's biological activities suggest its potential use in the treatment of various diseases, including cancer and inflammatory conditions. Ongoing research aims to explore its efficacy and safety in clinical settings.
Industry: In the pharmaceutical and agrochemical industries, this compound serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.
Mechanism of Action
The mechanism by which 7-(3-Piperidinyloxy)-2H-chromen-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activities. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Comparison with Similar Compounds
7-(2-Piperidinyloxy)-2H-chromen-2-one: A structural analog with a different position of the piperidinyloxy group.
7-(4-Piperidinyloxy)-2H-chromen-2-one: Another positional isomer with potential differences in biological activity.
7-(3-Piperidinyloxy)-4H-chromen-2-one: A related compound with a different chromone core structure.
Uniqueness: 7-(3-Piperidinyloxy)-2H-chromen-2-one is unique due to its specific position of the piperidinyloxy group, which influences its reactivity and biological activity
Properties
CAS No. |
946726-12-1 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
7-piperidin-3-yloxychromen-2-one |
InChI |
InChI=1S/C14H15NO3/c16-14-6-4-10-3-5-11(8-13(10)18-14)17-12-2-1-7-15-9-12/h3-6,8,12,15H,1-2,7,9H2 |
InChI Key |
ZBGPCBWXZLBFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl {[4-(dimethylamino)phenyl]methyl}propanedioate](/img/structure/B15364811.png)
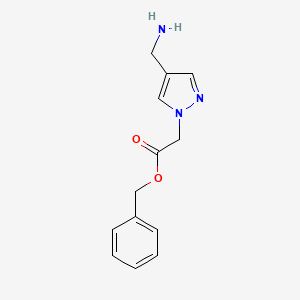
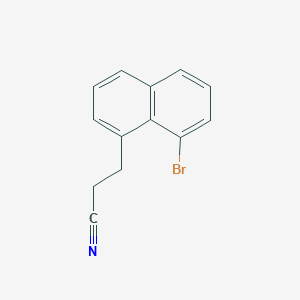
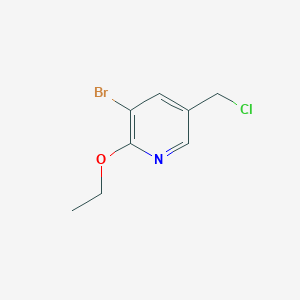
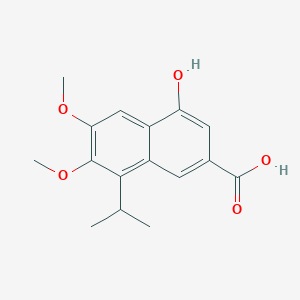
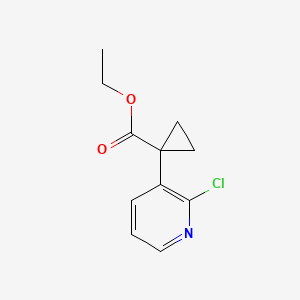
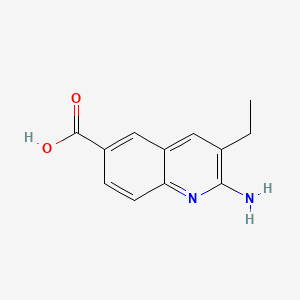
![2-Chloro-4-(methylamino)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15364854.png)
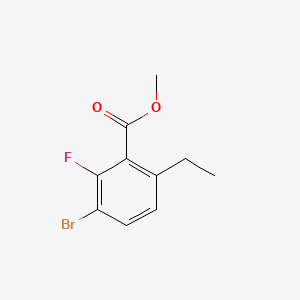
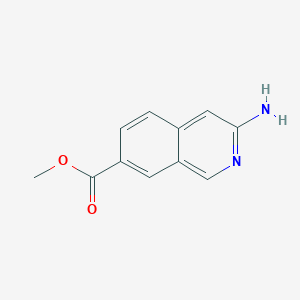
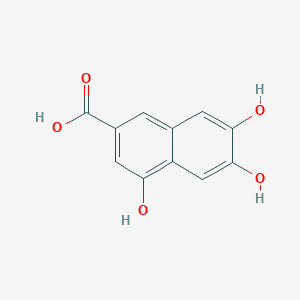
![7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B15364884.png)
